Ethyl 2-hydrazinyl-3-methylbutanoate
Description
Ethyl 2-hydrazinyl-3-methylbutanoate is a hydrazine-derived ester with a branched alkyl chain. It is synthesized via the reaction of 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux conditions . Structural elucidation relies on elemental analysis, IR, $ ^1 \text{H-NMR} $, mass spectrometry, and X-ray crystallography, confirming its hydrazinylidene moiety and ester functionality. The compound crystallizes in a monoclinic system (space group $ P2_1/c $) with defined bond angles and lengths, as reported in X-ray studies .
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl 2-hydrazinyl-3-methylbutanoate |
InChI |
InChI=1S/C7H16N2O2/c1-4-11-7(10)6(9-8)5(2)3/h5-6,9H,4,8H2,1-3H3 |
InChI Key |
KRIYTDFUTYJNSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydrazinyl-3-methylbutanoate typically involves the esterification of 2-hydrazinyl-3-methylbutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydrazinyl-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydrazinyl-3-methylbutanoic acid.
Reduction: Formation of ethyl 2-hydrazinyl-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-hydrazinyl-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Mechanism of Action
The mechanism of action of ethyl 2-hydrazinyl-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Physicochemical Properties
- Hydrazinylidene derivatives: Exhibit lower water solubility due to hydrophobic substituents (e.g., indole, phenyl). Ethyl 2-hydrazinyl-3-methylbutanoate has a molecular weight of 275.3 g/mol, higher than hydroxylated analogs like Ethyl 2-hydroxy-3-methylbutanoate (146.18 g/mol) .
- Thermal stability: Hydrazine derivatives with aromatic groups (e.g., indole, methoxyphenyl) show higher melting points (>150°C) compared to aliphatic esters (e.g., Ethyl 3-hydroxy-3-methylbutanoate, m.p. ~25°C) .
Structural Insights from X-ray Studies
- This compound derivatives: Exhibit planar hydrazinylidene moieties with bond lengths of ~1.28 Å (C=N) and ~1.36 Å (N–N), consistent with resonance stabilization .
- Methoxyphenyl analog () : Demonstrates similar geometry but with a distorted phenyl ring due to steric effects from the methoxy group (torsion angle: 8.5°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
